molecular formula C22H19ClO4 B11151967 3-[2-(4-chlorophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-chlorophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11151967
M. Wt: 382.8 g/mol
InChI Key: ATSPNHDXRKENRF-UHFFFAOYSA-N
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Description

3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, an oxoethoxy linkage, and a cyclohepta[c]chromen core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with appropriate reagents to form the desired chromen structure . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various substituted chromen derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClO4

Molecular Weight

382.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C22H19ClO4/c23-15-8-6-14(7-9-15)20(24)13-26-16-10-11-18-17-4-2-1-3-5-19(17)22(25)27-21(18)12-16/h6-12H,1-5,13H2

InChI Key

ATSPNHDXRKENRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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